Computed LogP: Lipophilicity Comparison Among 1'-Benzyl-5-fluoro, 5-Fluoro Core, and Unsubstituted Spiroindolinones
The predicted LogP for 1′-benzyl-5-fluoro-spiro[indoline-3,4′-piperidine]-2-one is 3.28 (ACD/Labs-derived, reported by Fluorochem), placing it in a favorable oral drug-like window. In contrast, the unsubstituted core scaffold spiro[indoline-3,4′-piperidine]-2-one exhibits a LogP of 1.73, a ~1.55-unit drop that would significantly reduce membrane permeability. The 5-fluoro analog without benzyl (CAS 1025662-38-7) has a predicted LogP substantially lower, near 1.5–2.0 (class-level estimate). This LogP increase of ~1.5 units is attributable to the benzyl group and is consistent with its 4-fold higher hydrophobic surface area.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.28 (ACD/Labs predicted; reported by Fluorochem for CAS 1258638-31-1) |
| Comparator Or Baseline | Spiro[indoline-3,4′-piperidine]-2-one (CAS 252882-61-4): LogP = 1.73 (reported by BocSci). 5-Fluoro-spiro[indoline-3,4′-piperidine]-2-one (CAS 1025662-38-7): LogP ~1.5–2.0 (class-level estimate). |
| Quantified Difference | ΔLogP ≈ +1.55 vs. unsubstituted core; ~+1.3–1.8 vs. 5-fluoro-only analog. |
| Conditions | Computed values from ACD/Labs predictors; vendor data from Fluorochem (F767987) and BocSci (252882-61-4). |
Why This Matters
LogP directly influences passive membrane permeability and oral absorption; a LogP near 3 is optimal for balancing aqueous solubility with lipid bilayer transit, making this compound a more suitable starting point for CNS or orally bioavailable programs than lower-LogP analogs.
